2-Phenylpropyl isobutyrate

Catalog No.
S1925293
CAS No.
65813-53-8
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpropyl isobutyrate

CAS Number

65813-53-8

Product Name

2-Phenylpropyl isobutyrate

IUPAC Name

2-phenylpropyl 2-methylpropanoate

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-10(2)13(14)15-9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3

InChI Key

LZTCJUAHYXNKRE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC(C)C1=CC=CC=C1

Solubility

Soluble in oils; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC(C)C(=O)OCC(C)C1=CC=CC=C1

Flavor and Fragrance Chemistry

Scientific Field: Flavor and Fragrance Chemistry

Application Summary: 2-Phenylpropyl isobutyrate is used in the flavor and fragrance industry due to its fruity and floral aroma profile. It can be found in various food products, perfumes, and cosmetics.

Methods of Application: It is typically used in small concentrations as a part of a complex mixture of compounds to create desired scents or flavors. The compound is blended with other aroma chemicals and natural extracts.

Results and Outcomes: The success of its application is measured by sensory evaluation and consumer testing, ensuring that the final product meets the desired organoleptic properties .

Food Chemistry

Scientific Field: Food Chemistry

Application Summary: In food chemistry, 2-Phenylpropyl isobutyrate can be utilized as a flavoring agent to impart a unique taste to food products.

Methods of Application: The compound is added during the food manufacturing process, adhering to regulatory standards for food additives. Its concentration is carefully measured to achieve the desired flavor intensity without compromising safety.

Results and Outcomes: The effectiveness is evaluated through food quality assessments, including taste tests and compliance with international food safety regulations .

Cosmetic Chemistry

Scientific Field: Cosmetic Chemistry

Application Summary: 2-Phenylpropyl isobutyrate finds application in cosmetic chemistry for its fragrance, contributing to the scent profile of skincare and beauty products.

Methods of Application: It is incorporated into cosmetic formulations in compliance with industry safety standards. The compound is often used in conjunction with other fragrance components to achieve a balanced scent.

Results and Outcomes: The compound’s performance in cosmetics is assessed through stability testing and consumer sensory feedback to ensure product appeal and safety .

Chemical Education

Application Summary: This compound can be used as a teaching tool in chemical education to demonstrate various organic chemistry concepts and reactions.

Methods of Application: 2-Phenylpropyl isobutyrate can be synthesized or used in laboratory experiments to teach students about esterification, hydrolysis, and aromatic chemistry.

Results and Outcomes: The educational outcomes are reflected in the students’ ability to understand and perform chemical reactions, as well as their grasp of the theoretical aspects of organic chemistry .

Chemical Safety and Regulation

Scientific Field: Chemical Safety and Regulation

Application Summary: The compound is subject to safety evaluations and regulatory assessments to ensure its safe use in various applications.

Methods of Application: Regulatory bodies conduct risk assessments, including toxicological studies and exposure analysis, to determine safe usage levels and handling procedures.

Results and Outcomes: The findings contribute to the establishment of safety guidelines and permissible exposure limits for 2-Phenylpropyl isobutyrate in different industries .

Environmental Chemistry

Scientific Field: Environmental Chemistry

Application Summary: The environmental impact of 2-Phenylpropyl isobutyrate is studied to understand its behavior in ecosystems and potential effects on wildlife.

Methods of Application: Environmental chemists analyze the compound’s biodegradability, persistence, and bioaccumulation potential through various analytical methods.

Results and Outcomes: Studies provide insights into the environmental fate of the compound, helping to inform guidelines for its environmentally responsible use and disposal .

2-Phenylpropyl isobutyrate is an organic compound classified as an ester, characterized by a phenyl group attached to a propyl chain, which in turn is linked to an isobutyric acid moiety. This compound has the chemical formula C13H18O2 and a molecular weight of approximately 206.28 g/mol. Its structure can be depicted as follows:

  • Chemical Structure: The compound consists of a phenyl group (C6H5) connected to a three-carbon propyl chain (C3H7), terminating in an isobutyrate functional group (C4H8O2).

2-Phenylpropyl isobutyrate is primarily recognized for its applications in the flavor and fragrance industry, where it imparts fruity and floral notes to various products, including food items, perfumes, and cosmetics .

Involving 2-Phenylpropyl isobutyrate include:

  • Esterification: This reaction occurs between isobutyric acid and propanol, typically facilitated by an acid catalyst. The general reaction can be represented as:
    Isobutyric Acid+Propanol2 Phenylpropyl Isobutyrate+Water\text{Isobutyric Acid}+\text{Propanol}\rightarrow \text{2 Phenylpropyl Isobutyrate}+\text{Water}
  • Hydrolysis: Under acidic or basic conditions, 2-Phenylpropyl isobutyrate can undergo hydrolysis, breaking down into isobutyric acid and propanol:
    2 Phenylpropyl Isobutyrate+WaterIsobutyric Acid+Propanol\text{2 Phenylpropyl Isobutyrate}+\text{Water}\rightarrow \text{Isobutyric Acid}+\text{Propanol}

These reactions are essential for both the synthesis and degradation of the compound in various applications.

The synthesis of 2-Phenylpropyl isobutyrate can be accomplished through various methods, with the most common being:

  • Esterification Reaction: This involves the reaction of isobutyric acid with propanol in the presence of an acid catalyst (such as sulfuric acid). The reaction typically requires heating to drive the equilibrium towards ester formation.
  • Transesterification: This method may involve exchanging the alkoxy group of an ester with another alcohol.
  • Microwave-Assisted Synthesis: Recent advancements allow for quicker synthesis using microwave irradiation, which can enhance reaction rates and yields.

These methods highlight the versatility in producing this compound for industrial applications.

2-Phenylpropyl isobutyrate finds extensive use in several industries:

  • Flavoring Agent: It is utilized in food chemistry to enhance flavors, particularly in fruit-flavored products.
  • Fragrance Component: In cosmetic chemistry, it contributes to the scent profile of perfumes and skincare products.
  • Educational Tool: The compound serves as a practical example in organic chemistry education to illustrate esterification and hydrolysis reactions.
  • Regulatory Assessments: It undergoes safety evaluations to establish permissible exposure levels due to its widespread application .

Studies on the interactions of 2-Phenylpropyl isobutyrate with other chemicals primarily focus on its behavior within formulations. It has been shown to blend well with various aroma chemicals and natural extracts without significant adverse interactions. Safety evaluations confirm that it does not exhibit sensitization or irritation at standard usage levels .

Several compounds share structural similarities with 2-Phenylpropyl isobutyrate. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
3-Phenylpropyl isobutyrateSimilar propyl chain but different positioningOften used in similar applications but may have different sensory profiles .
Cinnamyl phenylpropylContains a cinnamoyl group instead of isobutyrateExhibits distinct floral notes; used predominantly in fragrances .
Phenethyl acetateAcetate group instead of isobutyrateCommonly used in perfumery; has a sweet rose-like scent.

These comparisons underscore the uniqueness of 2-Phenylpropyl isobutyrate within its class by highlighting its specific aromatic properties and applications.

Physical Description

Colourless liquid; Fruity floral aroma

XLogP3

3.4

Density

d 0.97
0.971-0.977

Other CAS

65813-53-8

Wikipedia

2-phenylpropyl isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-methyl-, 2-phenylpropyl ester: INACTIVE

Dates

Modify: 2023-08-16

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